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molecular formula C12H9FN2O2 B1453906 2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid CAS No. 933989-07-2

2-(3-Fluorophenyl)-4-methylpyrimidine-5-carboxylic acid

Cat. No. B1453906
M. Wt: 232.21 g/mol
InChI Key: LZMNSJCIRQSESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202863B2

Procedure details

A solution of 2-(3-fluoro-phenyl)-4-methyl-pyrimidine-5-carboxylic acid ethyl ester (6.7 g, 27.2 mmol) and NaOH (2.1 g, 54.4 mmol) in a 1:1:1 solution of THF, MeOH and water (300 mL) is heated at reflux for 45 min. The THF/MeOH is evaporated, and the aqueous solution is treated with 3 N HCl to adjust the pH to between 2 and 3. The solid is filtered off, washed with water and dried in vacuo to yield 2-(3-fluoro-phenyl)-4-methyl-pyrimidine-5-carboxylic acid (5.4 g, 91%) as a solid. MS: 233 (M+H); 1H NMR (300 MHz, CD3OD): δ 2.85 (s, 3H), 7.24 (m, 1H), 7.50 (m, 1H), 8.17 (m, 1H), 8.32 (m, 1H), 9.20 (s, 1H).
Name
2-(3-fluoro-phenyl)-4-methyl-pyrimidine-5-carboxylic acid ethyl ester
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:7]([CH3:19])=[N:8][C:9]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[CH:13]=2)=[N:10][CH:11]=1)=[O:5])C.[OH-].[Na+].C1COCC1.CO>O>[F:18][C:14]1[CH:13]=[C:12]([C:9]2[N:8]=[C:7]([CH3:19])[C:6]([C:4]([OH:5])=[O:3])=[CH:11][N:10]=2)[CH:17]=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
2-(3-fluoro-phenyl)-4-methyl-pyrimidine-5-carboxylic acid ethyl ester
Quantity
6.7 g
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NC(=NC1)C1=CC(=CC=C1)F)C
Name
Quantity
2.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The THF/MeOH is evaporated
ADDITION
Type
ADDITION
Details
the aqueous solution is treated with 3 N HCl
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1=NC=C(C(=N1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.4 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 85.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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